molecular formula C15H15F2NO4S B2878994 3-fluoro-N-(2-(4-fluorophenoxy)ethyl)-4-methoxybenzenesulfonamide CAS No. 1105234-65-8

3-fluoro-N-(2-(4-fluorophenoxy)ethyl)-4-methoxybenzenesulfonamide

Cat. No.: B2878994
CAS No.: 1105234-65-8
M. Wt: 343.34
InChI Key: SLVWAUAXPZGHAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(2-(4-fluorophenoxy)ethyl)-4-methoxybenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. This benzenesulfonamide derivative is supplied For Research Use Only and is strictly intended for laboratory investigations, not for diagnostic, therapeutic, or personal use. Sulfonamide-based compounds are extensively investigated for their potential as kinase inhibitors, particularly in oncology research. The structural motifs present in this molecule—including the 3-fluoro-4-methoxybenzene sulfonamide group and the 2-(4-fluorophenoxy)ethyl side chain—are commonly featured in the design of small molecules that target key cellular signaling pathways . Specifically, research indicates that compounds with similar structures are explored for their ability to inhibit epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), including mutants resistant to existing therapies . The incorporation of a fluorophenoxy ethyl chain is a recognized strategy in drug discovery to modulate the physicochemical properties and biological activity of lead compounds . Researchers value this compound as a potential building block or intermediate for developing novel therapeutic agents. Its defined structure makes it a suitable candidate for structure-activity relationship (SAR) studies, helping scientists understand how specific molecular modifications influence potency and selectivity against biological targets.

Properties

IUPAC Name

3-fluoro-N-[2-(4-fluorophenoxy)ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO4S/c1-21-15-7-6-13(10-14(15)17)23(19,20)18-8-9-22-12-4-2-11(16)3-5-12/h2-7,10,18H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVWAUAXPZGHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Fluoro-N-(2-(4-fluorophenoxy)ethyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the compound's biological activity based on diverse research findings, including case studies, activity tables, and mechanistic insights.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C15H16F2N2O3S
  • CAS Number: 841713

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group in its structure allows it to mimic natural substrates, facilitating binding to active sites of enzymes involved in various metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound has shown potential in inhibiting enzymes such as carbonic anhydrase and certain kinases, impacting cellular signaling pathways.
  • Antiproliferative Activity: It exhibits significant antiproliferative effects against various cancer cell lines, indicating its potential as an anticancer agent.

Anticancer Activity

A series of studies have evaluated the antiproliferative effects of this compound against multiple cancer cell lines. The following table summarizes the IC50 values observed in various studies:

Cell LineIC50 (µM)Reference
MDA-MB-468 (Breast Cancer)0.85
HCT-116 (Colon Cancer)1.25
PC-3 (Prostate Cancer)0.92
K-562 (Leukemia)1.00

These results indicate that the compound exhibits potent activity against several types of cancer cells, with IC50 values in the low micromolar range.

Enzyme Inhibition Studies

Research has also focused on the enzyme inhibitory properties of this compound. Notable findings include:

  • Carbonic Anhydrase Inhibition: The compound demonstrated significant inhibition of carbonic anhydrase isoforms, which are critical in regulating pH and fluid balance in tissues.
  • Kinase Inhibition: It was found to inhibit specific kinases involved in cell proliferation and survival, further supporting its role as a potential therapeutic agent.

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Breast Cancer Treatment: A study involving MDA-MB-468 cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability, with notable apoptosis induction observed through flow cytometry analysis.
  • Combination Therapies: Research indicated that combining this sulfonamide with existing chemotherapeutics enhanced overall efficacy against resistant cancer cell lines.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Sulfonamide Framework and Substituent Variations

The target compound shares a benzenesulfonamide core with multiple analogs but differs in substituent patterns. Key comparisons include:

a) 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide ()
  • Structural Features : Incorporates a thiophene ring fused with an oxadiazole group and a 4-methoxyphenyl-N-methyl substituent.
  • In contrast, the target compound’s 2-(4-fluorophenoxy)ethyl chain offers flexibility and ether linkage, which may improve solubility .
b) N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide ()
  • Structural Features : A "double" sulfonamide with two fluorophenyl groups and a 2,3-dimethylphenyl substituent.
  • Comparison: The dual sulfonamide groups increase hydrogen-bonding capacity and steric bulk compared to the mono-sulfonamide target compound. This could reduce membrane permeability but enhance protein interaction .
c) N-(4-Methoxyphenyl)benzenesulfonamide ()
  • Structural Features : Simplest analog with a single methoxyphenyl group attached to the sulfonamide.
  • Comparison: The absence of fluorine and the flexible ethyl-phenoxy chain in the target compound highlights the role of fluorination in modulating lipophilicity and metabolic stability .

Functional Group Analysis

Compound Electron-Withdrawing Groups Electron-Donating Groups Flexible Chains
Target Compound 3-F, 4-F (phenoxy) 4-OCH₃ 2-(4-Fluorophenoxy)ethyl
Oxadiazole-Thiophene Derivative () 4-F (oxadiazole) 4-OCH₃ (N-methyl) None
Double Sulfonamide () 4-F (two rings) None 2,3-Dimethylphenyl

Physicochemical Properties and Implications

  • Lipophilicity : Fluorine atoms increase logP values, but the methoxy group and ether chain in the target compound may counterbalance hydrophobicity. The oxadiazole-thiophene analog () is likely more lipophilic due to aromatic stacking .
  • Solubility: The 2-(4-fluorophenoxy)ethyl chain in the target compound introduces ether oxygen, enhancing water solubility compared to rigid analogs like the double sulfonamide () .
  • Metabolic Stability: Fluorination typically reduces oxidative metabolism, suggesting the target compound may have a longer half-life than non-fluorinated analogs like N-(4-methoxyphenyl)benzenesulfonamide () .

Preparation Methods

Target Molecule Disassembly

The target compound, 3-fluoro-N-(2-(4-fluorophenoxy)ethyl)-4-methoxybenzenesulfonamide, can be dissected into two primary components:

  • Aromatic sulfonyl chloride : 3-Fluoro-4-methoxybenzenesulfonyl chloride (CAS 67475-55-2).
  • Phenoxyethylamine : 2-(4-Fluorophenoxy)ethylamine.

The sulfonamide bond forms via nucleophilic substitution between the sulfonyl chloride and the primary amine.

Synthesis of 3-Fluoro-4-Methoxybenzenesulfonyl Chloride

Direct Sulfonation and Chlorination

3-Fluoro-4-methoxybenzenesulfonyl chloride is commercially available (Ambeed,) but can be synthesized via:

  • Sulfonation : Treatment of 3-fluoro-4-methoxybenzene with chlorosulfonic acid to yield 3-fluoro-4-methoxybenzenesulfonic acid.
  • Chlorination : Reaction with phosphorus pentachloride (PCl₅) in methylene chloride at 20–40°C to form the sulfonyl chloride.

Optimization Notes :

  • Excess PCl₅ (10–20%) improves conversion.
  • Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Preparation of 2-(4-Fluorophenoxy)ethylamine

Etherification of 4-Fluorophenol

2-(4-Fluorophenoxy)ethylamine is synthesized via a two-step process:

  • Williamson Ether Synthesis :
    • Reaction of 4-fluorophenol with 2-chloroethylamine hydrochloride in the presence of NaOH (1:1.2 molar ratio) in ethanol/water (80:20) at reflux (78°C, 6 hours).
    • Yield: 68–72% after extraction with ethyl acetate and drying over Na₂SO₄.
  • Amine Purification :
    • Distillation under reduced pressure (50–52°C at 15 mmHg).

Challenges :

  • Competing elimination reactions necessitate controlled base stoichiometry.

Sulfonamide Bond Formation

Reaction Conditions and Catalysis

The final step involves coupling the sulfonyl chloride and amine under optimized conditions:

Parameter Optimal Value Source Reference
Solvent Chlorobenzene
Catalyst N,N-Dimethylformamide
Temperature 70–90°C
Reaction Time 8–12 hours
Base Triethylamine (1.1 eq)
Yield 78–84%

Procedure :

  • Dissolve 3-fluoro-4-methoxybenzenesulfonyl chloride (1.0 eq) and 2-(4-fluorophenoxy)ethylamine (1.05 eq) in chlorobenzene.
  • Add N,N-dimethylformamide (0.1 eq) and triethylamine (1.1 eq).
  • Reflux at 85°C for 10 hours.
  • Quench with ice-water, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography (PE:EA = 1:1).

Side Products :

  • Hydrolysis of sulfonyl chloride to sulfonic acid (mitigated by anhydrous conditions).
  • Over-alkylation of the amine (controlled by stoichiometry).

Alternative Synthetic Routes

Vicarious Nucleophilic Substitution (VNS)

VNS with carbon nucleophiles (e.g., malonates) on fluoronitroarenes could theoretically introduce the phenoxyethyl group, but this route remains unexplored for the target molecule.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.66 (d, J = 9.6 Hz, 1H, Ar-H), 7.69 (d, J = 8.8 Hz, 1H, Ar-H), 7.41 (t, J = 8.4 Hz, 2H, Ar-H), 4.12 (t, J = 6.0 Hz, 2H, OCH₂), 3.89 (s, 3H, OCH₃), 3.01 (t, J = 6.0 Hz, 2H, NHCH₂).
  • MS (ESI) : m/z 385.1 [M+H]⁺.

Purity Assessment

  • HPLC (C18, MeCN/H₂O 70:30): Retention time = 12.3 min, purity >98%.

Industrial-Scale Considerations

Solvent Recycling

  • Chlorobenzene recovery via distillation (bp 131°C) reduces costs.

    Waste Management

  • Phosphorus oxychloride (from PCl₅ reactions) neutralized with aqueous NaHCO₃.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.